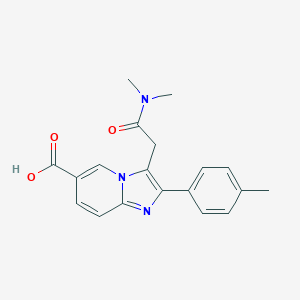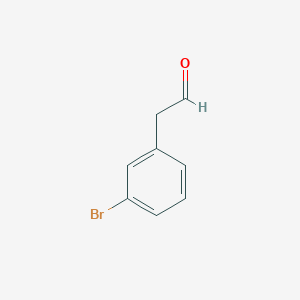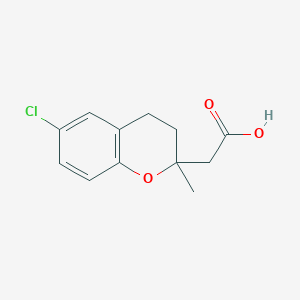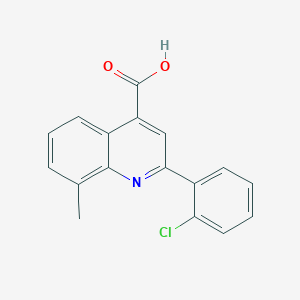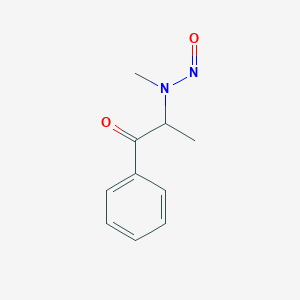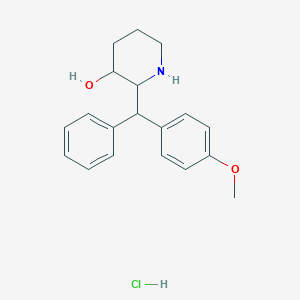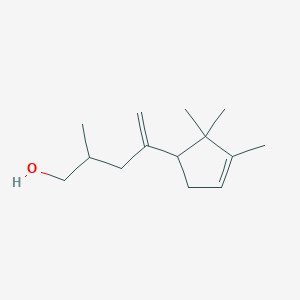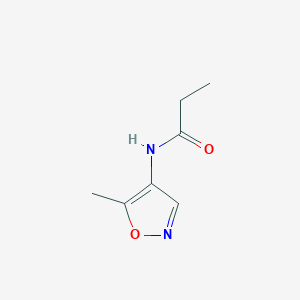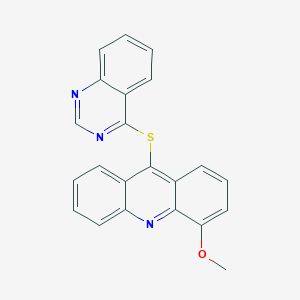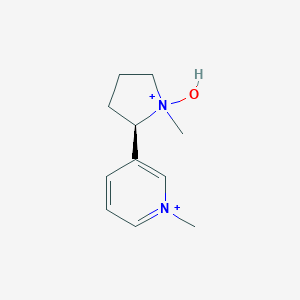
N-Methyl-N'-oxonicotinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N'-oxonicotinium (MON) is a quaternary ammonium compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MON has been reported to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of N-Methyl-N'-oxonicotinium is not fully understood. However, it has been suggested that N-Methyl-N'-oxonicotinium may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-Methyl-N'-oxonicotinium may induce apoptosis by activating certain signaling pathways in cells.
Effets Biochimiques Et Physiologiques
Studies have shown that N-Methyl-N'-oxonicotinium can affect the levels of certain biochemical markers in the body. For example, N-Methyl-N'-oxonicotinium has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, N-Methyl-N'-oxonicotinium has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methyl-N'-oxonicotinium in lab experiments is its high solubility in water and polar organic solvents, which makes it easy to dissolve and administer to cells. However, one limitation of using N-Methyl-N'-oxonicotinium is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-Methyl-N'-oxonicotinium. Firstly, more studies are needed to elucidate the exact mechanism of action of N-Methyl-N'-oxonicotinium in cancer cells. Additionally, further studies are needed to determine the efficacy of N-Methyl-N'-oxonicotinium in vivo, as most studies have been conducted in vitro. Moreover, there is a need to explore the potential of N-Methyl-N'-oxonicotinium as a drug candidate for the treatment of other diseases, such as viral infections and fungal infections.
Conclusion
In conclusion, N-Methyl-N'-oxonicotinium is a promising compound with potential applications in drug development. Its anti-tumor properties have been extensively studied, and it has shown promising results in inhibiting the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-Methyl-N'-oxonicotinium can be achieved through a reaction between N-methylpyridine-3-carboxylic acid and trimethylamine oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Applications De Recherche Scientifique
N-Methyl-N'-oxonicotinium has been extensively studied for its anti-tumor properties. In vitro studies have shown that N-Methyl-N'-oxonicotinium can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Moreover, N-Methyl-N'-oxonicotinium has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
105740-40-7 |
|---|---|
Nom du produit |
N-Methyl-N'-oxonicotinium |
Formule moléculaire |
C11H18N2O+2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
Clé InChI |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
SMILES isomérique |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
SMILES canonique |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Synonymes |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



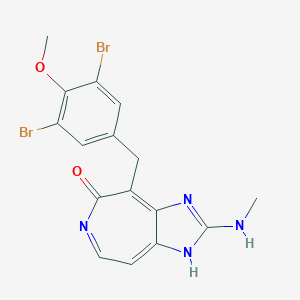
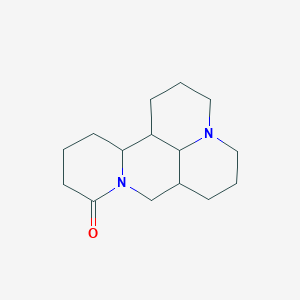
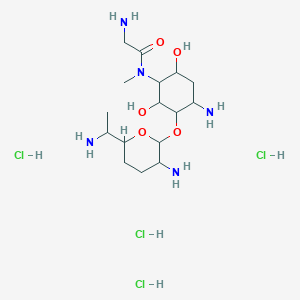
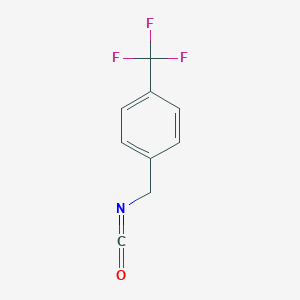
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
